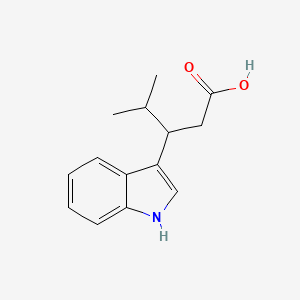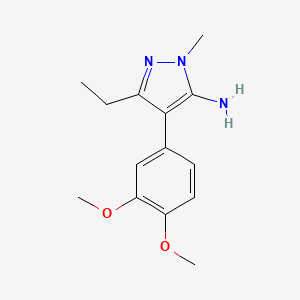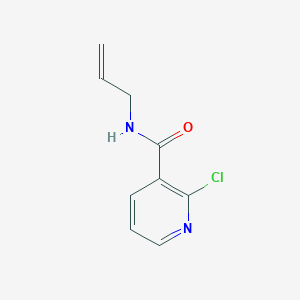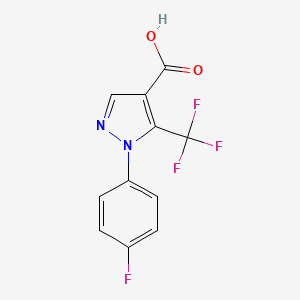![molecular formula C10H12N4S B1309878 Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine CAS No. 35314-25-1](/img/structure/B1309878.png)
Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine is a compound that belongs to a class of organic molecules containing a thiadiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms, fused to a pyridine ring. This structural motif is of interest due to its potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, hypervalent iodine promoted regioselective oxidative C–H functionalization has been used to synthesize N-(pyridin-2-yl)benzo[d]thiazol-2-amines, which shares a similar heteroaryl-thiourea backbone with the compound of interest . This method features a metal-free approach, broad substrate scope, short reaction times, and simple purification procedures, which could potentially be adapted for the synthesis of Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine.
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been extensively studied using various spectroscopic methods and theoretical computations. For example, the structure of N-allyl derivatives of (5-(2′-pyridyl)-[1,3,4]thiadiazol-2-yl) amine has been examined using NMR spectroscopy, X-ray diffraction, and DFT computations, revealing the existence of these compounds in the egzo-amino tautomeric form in both solution and solid state . Such detailed structural analysis is crucial for understanding the behavior and reactivity of the compound under study.
Chemical Reactions Analysis
The chemical reactivity of thiadiazole derivatives has been explored through various reactions. The formation of monometallic complexes with metals such as Co(II) and Zn(II) has been reported, indicating the ligand properties of phenyl-(5-pyridin-4-yl[1,3,4]thiadiazol-2-yl)-amine . These studies provide insights into the coordination chemistry and potential applications of such compounds in catalysis or material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine have been investigated, including its molecular geometry, electronic structure, and spectroscopic characteristics . Theoretical calculations have been used to determine dipole moment, polarizability, and hyperpolarizability, which are indicative of the compound's non-linear optical behavior. Such properties are essential for the application of these compounds in optoelectronic devices.
科学的研究の応用
Catalytic Activity in Semiconducting Materials
- Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine and related compounds have been utilized in the synthesis of novel ruthenium(II) complexes. These complexes exhibit semiconducting behavior and have potential applications in the field of catalysis, specifically for the transfer hydrogenation of acetophenone, demonstrating their significance in chemical synthesis and material science (Şerbetçi, 2013).
Anticancer Potential
- Research has highlighted the synthesis of derivatives of propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine with promising in vitro anticancer activity. Some derivatives, especially Mannich bases, exhibited significant cytotoxicity against various human cancer cell lines, indicating potential therapeutic applications in oncology (Megally Abdo & Kamel, 2015).
Antimicrobial Properties
- Derivatives of propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine have been synthesized and evaluated for their antimicrobial activities. The research revealed that these compounds showed good to moderate activity against various microorganisms, suggesting their potential use in the development of new antimicrobial agents (Bayrak et al., 2009).
Anti-Inflammatory and Analgesic Activities
- Novel N-(5-substituted phenyl1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives, related to propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine, were synthesized and evaluated for their anti-inflammatory and analgesic activities. This research suggests potential applications in developing new drugs for treating inflammation and pain (Kothamunireddy & Galla, 2021).
Insecticidal Properties
- Studies on N-(5-aryl-1,3,4-thiadiazol-2-yl)amides, which are structurally related to propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine, have led to the discovery of a new class of insecticides effective against various sap-feeding insect pests, indicating their potential in agricultural applications (Eckelbarger et al., 2017).
Safety And Hazards
The safety and hazards associated with such compounds would depend on their specific structure and properties. Some pyridine and thiadiazole derivatives have been found to be cytotoxic, meaning they can kill cells2.
将来の方向性
Future research on such compounds could involve studying their synthesis, properties, and potential applications further. This could include investigating their potential use as pharmaceuticals, given the biological activities that have been observed for some pyridine and thiadiazole derivatives72.
Please note that this is a general overview and may not apply to the specific compound you mentioned. For detailed information, it would be necessary to consult scientific literature or databases specifically about that compound. If the compound is not well-studied, it may be necessary to conduct experimental research to determine its properties and potential applications.
特性
IUPAC Name |
N-propyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-5-12-10-14-13-9(15-10)8-3-6-11-7-4-8/h3-4,6-7H,2,5H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQIHGAVVDJUGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NN=C(S1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309795.png)
![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)




![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)
![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)
![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)
![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)



